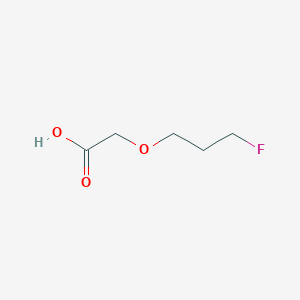
2-(3-Fluoropropoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(3-Fluoropropoxy)acetic acid typically involves the reaction of 3-fluoropropanol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-fluoropropanol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product .
化学反応の分析
2-(3-Fluoropropoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(3-Fluoropropoxy)acetic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-(3-Fluoropropoxy)acetic acid depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic reactions that can be monitored to study enzyme activity. In drug development, the fluorine atom in the compound can enhance the metabolic stability and bioavailability of pharmaceuticals by influencing the compound’s interaction with biological targets .
類似化合物との比較
2-(3-Fluoropropoxy)acetic acid can be compared with other fluorinated acetic acids, such as 2-fluoroacetic acid and 2-(2-fluoroethoxy)acetic acid. These compounds share similar structural features but differ in the length and substitution pattern of the fluorinated alkyl chain. The presence of the fluorine atom in these compounds imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Similar compounds include:
- 2-Fluoroacetic acid
- 2-(2-Fluoroethoxy)acetic acid
- 2-(4-Fluorobutoxy)acetic acid
These compounds can be used in similar applications but may offer different reactivity and properties due to variations in their molecular structure.
生物活性
2-(3-Fluoropropoxy)acetic acid, with the chemical formula C_5H_9O_3F and CAS number 1592473-74-9, is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structural features, particularly the presence of a fluorine atom, impart distinct biological activities that are being explored for potential therapeutic applications.
The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-fluoropropanol and chloroacetic acid under basic conditions. This reaction results in the formation of the desired product while releasing hydrochloric acid as a byproduct. The compound can undergo various chemical transformations, including oxidation and reduction, which can affect its biological activity.
The biological activity of this compound is primarily attributed to its role as a substrate in enzymatic reactions. It can interact with specific enzymes, influencing their kinetics and overall activity. The fluorine atom enhances the compound's metabolic stability, which is crucial for its bioavailability in biological systems.
Enzyme Interaction
Research indicates that this compound can serve as a substrate for various enzymes, facilitating biochemical assays aimed at understanding enzyme kinetics. This property is particularly valuable in drug development, where understanding enzyme interactions is critical.
Pharmacological Studies
In pharmacological contexts, the compound's fluorinated structure has been shown to improve binding affinity to biological targets. For instance, studies on related fluorinated compounds have demonstrated enhanced activity against certain cancer cell lines, suggesting that this compound may exhibit similar properties .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other fluorinated acetic acids. The following table summarizes key similarities and differences:
| Compound | Structure Type | Biological Activity | Applications |
|---|---|---|---|
| This compound | Fluorinated acetic acid | Substrate for enzymes; potential anticancer activity | Drug development; biochemical assays |
| 2-Fluoroacetic acid | Fluorinated acetic acid | Inhibitor of Krebs cycle enzymes | Anticancer research |
| 2-(2-Fluoroethoxy)acetic acid | Fluorinated acetic acid | Modulator of metabolic pathways | Pharmaceutical synthesis |
特性
IUPAC Name |
2-(3-fluoropropoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUYWQOMWHHKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














